Queuosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

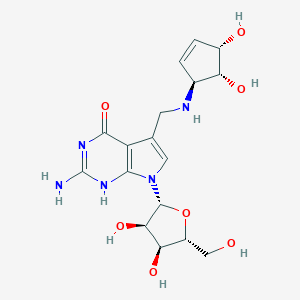

Queuosine is a nucleoside found in tRNA that has an additional cyclopentenyl ring added via an NH group to the methyl group of 7-methyl-7-deazaguanosine. The cyclopentenyl ring may carry other substituents.

A modified nucleoside which is present in the first position of the anticodon of tRNA-tyrosine, tRNA-histidine, tRNA-asparagine and tRNA-aspartic acid of many organisms. It is believed to play a role in the regulatory function of tRNA. Nucleoside Q can be further modified to nucleoside Q*, which has a mannose or galactose moiety linked to position 4 of its cyclopentenediol moiety.

Aplicaciones Científicas De Investigación

Introduction to Queuosine

This compound (Q) is a hypermodified guanosine nucleoside found in the wobble position of certain transfer RNAs (tRNAs) in both prokaryotes and eukaryotes. Its structure consists of a 7-deaza-guanine core linked to an amino-methyl side chain and a cyclopentanediol moiety. This modification plays a crucial role in the regulation of protein translation, influencing translational efficiency and fidelity, particularly at codons decoding the amino acids tyrosine (Tyr), histidine (His), asparagine (Asn), and aspartate (Asp) .

Biological Functions

This compound modification is essential for various biological processes:

- Translation Efficiency : Q-modification enhances the decoding speed and accuracy of tRNAs, particularly those that read codons ending in uridine (U) . This modulation is vital for maintaining proteome integrity and cellular homeostasis.

- Nutritional Regulation : The levels of this compound-modified tRNAs are influenced by dietary intake, particularly from gut microbiota. This connection underscores the role of nutrition in regulating protein synthesis through tRNA modifications .

- Stress Responses : Research indicates that this compound plays a role in cellular responses to oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases .

Clinical Implications

This compound's involvement in various health conditions has attracted research interest:

- Cancer Research : Studies have shown that this compound levels can influence cancer cell metabolism and growth, suggesting potential therapeutic targets .

- Neurodegenerative Diseases : The modification's role in brain health and its connection to oxidative stress responses highlight its potential as a biomarker or therapeutic target for neurodegenerative disorders .

Microbial Interactions

This compound is synthesized from queuine, which is sourced from gut bacteria. This relationship emphasizes the importance of the microbiome in regulating host protein synthesis:

- Gut Microbiome Influence : The availability of queuine from gut bacteria directly affects the levels of this compound-modified tRNAs, linking microbial health to host proteostasis .

Biotechnological Applications

Recent advances have explored the potential use of this compound in synthetic biology:

- Orthogonal Translation Systems : this compound-deficient strains of E. coli have been utilized to develop orthogonal translation systems that can improve sense codon reassignment, enhancing the efficiency of synthetic biology applications .

Case Study 1: Nutritional Control of Protein Translation

A study demonstrated that this compound levels are nutritionally regulated, promoting Dnmt2-mediated methylation of tRNA Asp and controlling translational speed. Depletion of queuine led to unfolded proteins and endoplasmic reticulum stress in human cell lines, showcasing the critical role of this compound in maintaining cellular function under varying nutritional conditions .

Case Study 2: this compound's Role in Cancer Metabolism

Research indicated that this compound modification affects cancer cell metabolism by modulating translational efficiency. In particular, high levels of Q-tRNA were associated with increased resistance to metabolic stressors, suggesting a protective role against cancer progression .

Propiedades

Número CAS |

57072-36-3 |

|---|---|

Fórmula molecular |

C17H23N5O7 |

Peso molecular |

409.4 g/mol |

Nombre IUPAC |

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H23N5O7/c18-17-20-14-10(15(28)21-17)6(3-19-7-1-2-8(24)11(7)25)4-22(14)16-13(27)12(26)9(5-23)29-16/h1-2,4,7-9,11-13,16,19,23-27H,3,5H2,(H3,18,20,21,28)/t7-,8-,9+,11+,12+,13+,16+/m0/s1 |

Clave InChI |

QQXQGKSPIMGUIZ-AEZJAUAXSA-N |

SMILES |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)NC(=N3)N)C4C(C(C(O4)CO)O)O)O)O |

SMILES isomérico |

C1=C[C@@H]([C@@H]([C@H]1NCC2=CN(C3=C2C(=O)N=C(N3)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O)O |

SMILES canónico |

C1=CC(C(C1NCC2=CN(C3=C2C(=O)N=C(N3)N)C4C(C(C(O4)CO)O)O)O)O |

Sinónimos |

2-Amino-5-[[[(1S,4S,5R)-4,5-dihydroxy-2-cyclopenten-1-yl]amino]methyl]-3,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; _x000B_7-(4,5-cis-Dihydroxy-1-cyclopenten-3-ylaminomethyl)-7-deazaguanosine; _x000B_Q (nucleoside); Queuosine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.